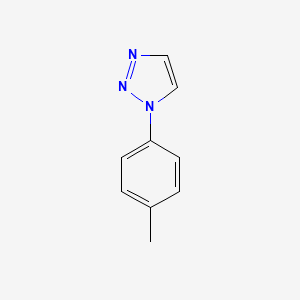

1-p-Tolyl-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

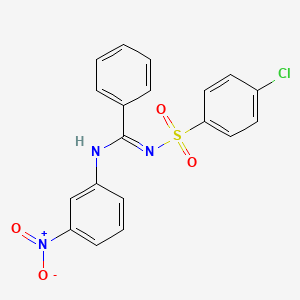

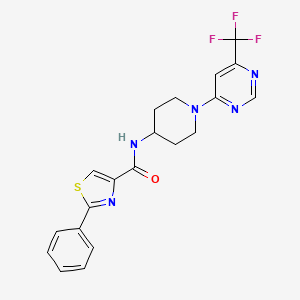

“1-p-Tolyl-1H-1,2,3-triazole” is a type of triazole compound. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their various biological activities such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The term “1-p-Tolyl-1H-1,2,3-triazole” refers to a specific isomer of tolyltriazole, which is a mixture of isomers that differ from benzotriazole by the addition of one methyl group attached somewhere on the benzene ring .

Applications De Recherche Scientifique

1. Supramolecular and Coordination Chemistry

1-p-Tolyl-1H-1,2,3-triazole and its derivatives demonstrate diverse applications in supramolecular and coordination chemistry. They offer unique interactions due to their nitrogen-rich triazole structure, enabling complexation of anions through hydrogen and halogen bonding. Their versatility extends to applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

2. Luminescent Properties and Crystal Growth

The 1-p-Tolyl-1H-1,2,3-triazole derivatives exhibit significant luminescent properties. They form dominant 1D crystals, with the growth direction correlating with their lattice hydrogen-bonding interactions. These characteristics make them valuable for studies in luminescence and crystallography (Bai, Young, & Hor, 2017).

3. Enhancement of Proton Conduction

1H-1,2,3-triazole has been identified as an effective group for enhancing proton conduction in polymer electrolyte membranes (PEMs). This property is crucial for developing advanced materials with improved mechanical properties and electrochemical stability, particularly in fuel cell technology (Zhou et al., 2005).

4. Antifungal and Biological Activities

1,2,3-triazole compounds, including 1-p-Tolyl derivatives, exhibit a broad range of biological activities. They have shown promising antifungal properties and potential for use in developing new antimicrobial agents. This aspect is critical for addressing challenges in agriculture and medicine (Sun et al., 2013).

5. Corrosion Inhibition

Triazole derivatives, including p-tolyl-1H-1,2,3-triazol-5-ol, have been investigated for their efficacy in inhibiting corrosion, particularly for aluminum in acidic environments. Their molecular structure and reactivity make them suitable as corrosion inhibitors, a crucial aspect in materials science (Mostafa et al., 2021).

Propriétés

IUPAC Name |

1-(4-methylphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-8-2-4-9(5-3-8)12-7-6-10-11-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXKRZBPUKVUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-p-Tolyl-1H-1,2,3-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2888220.png)

![6-Cyclopropyl-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888227.png)

![([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B2888228.png)

![5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2888229.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2888233.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2888240.png)